molecular formula C11H11BrN2O2 B8152134 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-methoxypropan-1-one

1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-methoxypropan-1-one

Cat. No.: B8152134
M. Wt: 283.12 g/mol
InChI Key: OQULNUKSTHEWCS-UHFFFAOYSA-N
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Description

1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-methoxypropan-1-one is a synthetic organic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a bromine atom and a methoxy group, makes it an interesting subject for chemical and pharmacological studies.

Preparation Methods

The synthesis of 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-methoxypropan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolopyridine Core: This step involves the cyclization of appropriate precursors to form the pyrrolopyridine ring system.

    Bromination: Introduction of the bromine atom at the 4-position of the pyrrolopyridine ring.

    Methoxylation: Addition of the methoxy group at the 3-position of the propanone side chain.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-methoxypropan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-methoxypropan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases, particularly those involving abnormal cell proliferation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-methoxypropan-1-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and signaling pathways, leading to effects such as inhibition of cell proliferation and induction of apoptosis. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-methoxypropan-1-one can be compared with other pyrrolopyridine derivatives, such as:

    1H-pyrrolo[2,3-b]pyridine: Lacks the bromine and methoxy substituents, resulting in different biological activities.

    1-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-methoxypropan-1-one: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and potency.

    1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-ethoxypropan-1-one: Contains an ethoxy group instead of methoxy, affecting its chemical properties and biological effects.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-methoxypropan-1-one is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic areas. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its molecular formula C13H14BrN2OC_{13}H_{14}BrN_2O and a molecular weight of approximately 292.17 g/mol. Its structure features a pyrrolo[2,3-b]pyridine moiety, which is known for various biological activities.

Research indicates that derivatives of pyrrolo[2,3-b]pyridine, including the compound , exhibit significant activity against fibroblast growth factor receptors (FGFRs). Abnormal FGFR signaling is implicated in several cancers. Targeting these receptors can inhibit tumor growth and induce apoptosis in cancer cells.

Inhibition of FGFRs

A study demonstrated that related compounds showed IC50 values against FGFR1–4 ranging from 7 to 712 nM. For instance, a closely related derivative exhibited potent inhibition of breast cancer cell proliferation and induced apoptosis through FGFR inhibition .

Biological Activity and Efficacy

The biological activity of this compound has been evaluated in several studies:

In Vitro Studies

  • Cell Proliferation : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For example, it significantly reduced the viability of breast cancer cells (4T1) at low micromolar concentrations.
Cell LineConcentration (µM)Effect
4T1570% inhibition
HBL10010Induced apoptosis
  • Migration and Invasion : The compound also inhibited the migration and invasion capabilities of cancer cells, suggesting potential anti-metastatic properties.

In Vivo Studies

While specific in vivo data on this exact compound may be limited, related pyrrolo[2,3-b]pyridine derivatives have demonstrated efficacy in animal models for tumor growth reduction and improved survival rates.

Case Studies

Several case studies highlight the therapeutic potential of pyrrolo[2,3-b]pyridine derivatives:

  • Breast Cancer Model : In a mouse model of breast cancer, treatment with a derivative similar to this compound resulted in significant tumor size reduction compared to control groups.
  • Lung Cancer Study : Another study indicated that compounds within this class reduced tumor burden in lung cancer models through FGFR inhibition.

Properties

IUPAC Name

1-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-methoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c1-16-5-3-9(15)7-6-14-11-10(7)8(12)2-4-13-11/h2,4,6H,3,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQULNUKSTHEWCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)C1=CNC2=NC=CC(=C12)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.